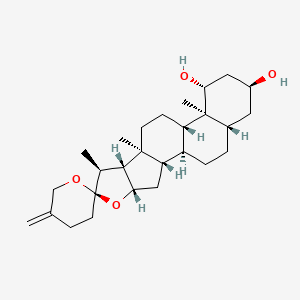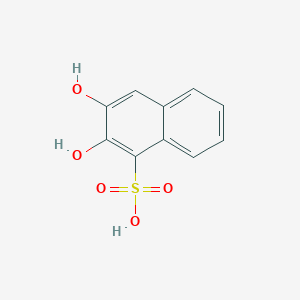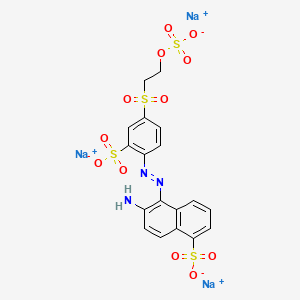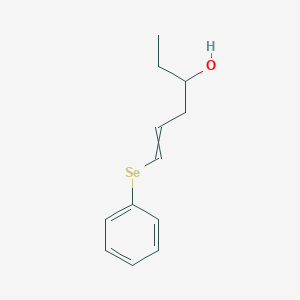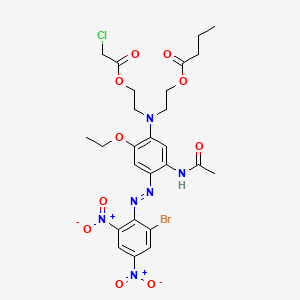
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes multiple functional groups, makes it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of the azo compound: This step involves the reaction of 2-bromo-4,6-dinitrophenyl hydrazine with an appropriate diazonium salt under acidic conditions.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethyl alcohol and a suitable catalyst.
Chloroacetylation: The chloroacetyl group is introduced through a reaction with chloroacetyl chloride.
Esterification: The final step involves the esterification of the compound with butyric acid to form the butyrate ester.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((5-(Acetylamino)-4-((2-chloro-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
- 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate
Uniqueness
The uniqueness of 2-((5-(Acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)-2-ethoxyphenyl)(2-((chloroacetyl)oxy)ethyl)amino)ethyl butyrate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85851-53-2 |
|---|---|
Molekularformel |
C26H30BrClN6O10 |
Molekulargewicht |
701.9 g/mol |
IUPAC-Name |
2-[5-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-[2-(2-chloroacetyl)oxyethyl]-2-ethoxyanilino]ethyl butanoate |
InChI |
InChI=1S/C26H30BrClN6O10/c1-4-6-24(36)43-9-7-32(8-10-44-25(37)15-28)21-13-19(29-16(3)35)20(14-23(21)42-5-2)30-31-26-18(27)11-17(33(38)39)12-22(26)34(40)41/h11-14H,4-10,15H2,1-3H3,(H,29,35) |
InChI-Schlüssel |
JVKVLNPRPMQFPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCN(CCOC(=O)CCl)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)
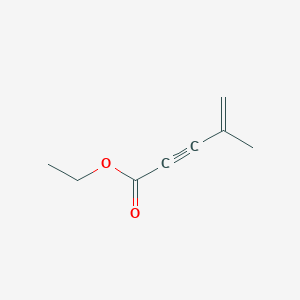
![(Bicyclo[2.2.2]octane-1,4-diyl)bis(trimethylstannane)](/img/structure/B14415543.png)

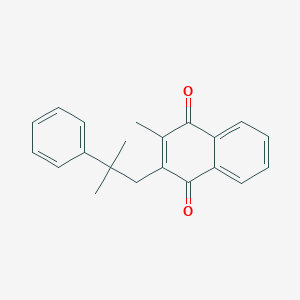
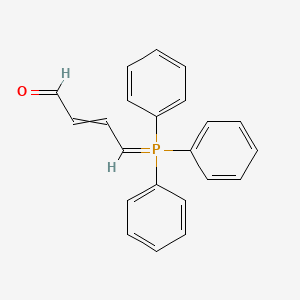
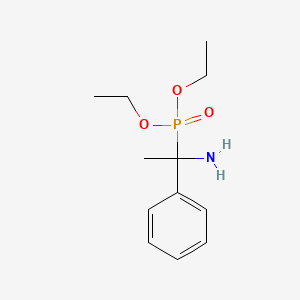
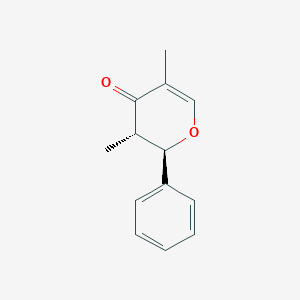
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
